Maculosin
Overview
Description
Maculosin is a diketopiperazine formed by the fusion of tyrosine and proline. It is reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, maculosin is capable of activating N-acylhomoserine lactones (AHLs). Maculosin is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .
Synthesis Analysis
Maculosin may be a leading drug candidate in various cosmetic and therapeutic applications owing to its strong antioxidant and non-toxic properties .Molecular Structure Analysis
Maculosin has a molecular formula of C14H16N2O3 as determined by the [MþH]þ peak at 261.1259 . It is a diketopiperazine metabolite .Chemical Reactions Analysis
Maculosin shows more than 90% inhibition of DPPH free radical at 50 mg/mL of the test concentration . It also acts in a synergistic manner with tenuazonic acid .Physical And Chemical Properties Analysis
Maculosin has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 . Further physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
Herbicidal Potential
Maculosin, identified as cyclo-Pro-Tyr, is a host-specific phytotoxin produced by Alternaria alternata on spotted knapweed (Centaurea maculosa). It shows promise as a safe and environmentally friendly antiknapweed herbicide. A study synthesized and tested 18 maculosin analogs on knapweed, finding several with significant herbicidal potential. Even the simplest analog, cyclo-Pro-Phe, effectively damaged spotted knapweed foliage at certain concentrations (Bobylev, Bobyleva, & Strobel, 1996).
Metabolism Analysis
Research into the metabolism of maculosin revealed its conversion into at least three polar compounds after application on knapweed leaves. One of these metabolites was identified as a novel compound, maculosin β-O-glucoside, which lacked phytotoxicity towards various plants (Park, Stierle, & Strobel, 1993).
Interaction with Cellular Proteins
Studies have isolated receptors for maculosin from spotted knapweed. Most of the maculosin-binding activity was found in the cytosolic fraction of knapweed leaves, with one of the binding proteins identified as ribulose-1,5-biphosphate carboxylase (RuBPcase) (Park & Strobel, 1994).
Antimicrobial Activity
Maculosin also displays antimicrobial properties. A study found it to potentiate the antimicrobial activity of pyrrolnitrin when produced by a bacterial predator strain. This synergistic effect may contribute to the broad-spectrum antimicrobial activity observed (Cain et al., 2003).
Antioxidant Properties
Isolated from Streptomyces sp., maculosin has shown strong antioxidant properties without toxicity. It exhibited higher DPPH free radical scavenging activity than commercial butylated hydroxyanisole (BHA), suggesting potential use in cosmetic and therapeutic applications (Paudel et al., 2021).
Antifungal Activity
Maculosin derivatives have demonstrated strong antifungal activity against pathogenic crop fungi. The azido derivatives of maculosin, in particular, showed potent antifungal effects, indicating their potential as safe agricultural fungicides (Cimmino et al., 2014).
Molecular Recognition in Biological Membranes
Studies involving fluorescence techniques revealed how maculosin inserts into lipid bilayers and its orientation in different lipid phases. This research has relevance to its molecular recognition and interactions within biological membranes (Lopes, Fedorov, & Castanho, 2004).
Safety And Hazards
Maculosin is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOTAXPWMCUCK-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196526 | |
Record name | Maculosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maculosin | |
CAS RN |
4549-02-4 | |
Record name | Cyclo(L-Pro-L-Tyr) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4549-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maculosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maculosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4549-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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